2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 121717-37-1
VCID: VC20214984
InChI: InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H
SMILES:
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27 g/mol

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine

CAS No.: 121717-37-1

Cat. No.: VC20214984

Molecular Formula: C12H7N3O2S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine - 121717-37-1

Specification

CAS No. 121717-37-1
Molecular Formula C12H7N3O2S
Molecular Weight 257.27 g/mol
IUPAC Name 2-(4-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H
Standard InChI Key HPGDIDBHGKDKHH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine consists of a bicyclic thiazolo[5,4-b]pyridine system fused at the 2-position with a 4-nitrophenyl group. The thiazolo[5,4-b]pyridine core comprises a pyridine ring fused to a thiazole ring, with shared atoms at positions 5 and 4 of the pyridine and thiazole, respectively . The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₇N₃O₂SCalculated
Molecular Weight273.27 g/mol
IUPAC Name2-(4-nitrophenyl)thiazolo[5,4-b]pyridineNomenclature
SMILESC1=CC(=CC=C1C2=NC3=C(S2)N=CC=C3)N+[O-]

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous compounds reveal distinct patterns:

  • ¹H NMR: Aromatic protons from the nitrophenyl group appear as doublets between δ 8.20–8.40 ppm, while thiazolo-pyridine protons resonate near δ 7.80–8.10 ppm .

  • MS (ESI+): Molecular ion peaks at m/z 273.27 ([M+H]⁺) align with the molecular weight .

Synthetic Methodologies

One-Pot Cyclocondensation

The most efficient route involves reacting 2-chloro-3-nitropyridine with thioamides or thioureas under basic conditions. For example:

2-Chloro-3-nitropyridine + ThioureaK₂CO₃, DMF2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine\text{2-Chloro-3-nitropyridine + Thiourea} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine}

This method achieves yields of 65–78% by facilitating simultaneous nucleophilic substitution and cyclization .

Table 2: Optimized Reaction Conditions

ReagentSolventTemperatureTime (h)Yield (%)
ThioureaDMF110°C672
4-NitrophenylthioamideEtOH80°C868

Smiles Rearrangement Pathway

Alternative approaches exploit Smiles rearrangements, where 2-chloro-3-nitropyridine reacts with binucleophiles like triazole-5-thiols. This method proceeds via:

  • S-Nucleophilic Substitution: Replacement of chlorine with sulfur.

  • Ring Contraction: Nitro group displacement forms the fused thiazolo system .

Physicochemical and Electronic Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .

  • Thermal Stability: Decomposes above 250°C, as evidenced by thermogravimetric analysis (TGA) of analogues .

Electronic Effects

The nitro group exerts strong electron-withdrawing effects, quantified by Hammett constants (σₚ = 1.27). Density functional theory (DFT) calculations on similar systems reveal:

  • LUMO localized on the nitroaryl ring (-3.2 eV), enhancing electrophilicity.

  • HOMO centered on the thiazolo-pyridine core (-6.8 eV), facilitating charge-transfer interactions .

Biological and Industrial Applications

Materials Science Applications

The nitro-thiazolo system serves as:

  • Nonlinear Optical (NLO) Materials: Hyperpolarizability (β) values up to 15.6 × 10⁻³⁰ esu in poled polymers.

  • Coordination Complexes: Forms stable complexes with Cu(II) and Pd(II) for catalytic applications .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentLogPBioactivity (IC₅₀)
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine4-NO₂2.10.45 µM (JAK3)
2-(3-Nitrophenyl)thiazolo[5,4-b]pyridine3-NO₂2.31.2 µM
2-Phenylthiazolo[5,4-b]pyridineH1.8>10 µM

Meta-substitution reduces potency by 2.7-fold compared to para-nitro derivatives, highlighting the importance of substituent positioning .

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